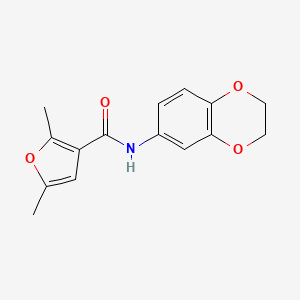

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-3-furamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

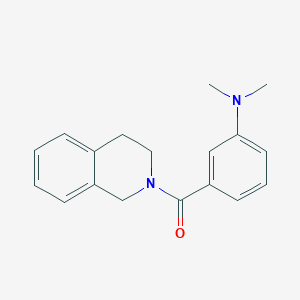

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-3-furamide is a useful research compound. Its molecular formula is C15H15NO4 and its molecular weight is 273.28 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 273.10010796 g/mol and the complexity rating of the compound is 362. It belongs to the ontological category of 2 in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Biological Evaluation

Several studies focus on the synthesis and biological evaluation of compounds with structural similarities or related functionalities. For instance, research on benzamide derivatives, such as N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, demonstrates herbicidal activity on annual and perennial grasses, indicating agricultural utility (K. Viste, A. J. Cirovetti, B. Horrom, 1970). Another study synthesized a series of N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide, exploring antimicrobial and antioxidant activities, which shows the therapeutic potential of benzamide derivatives in pharmaceutical research (M. A. Sindhe et al., 2016).

Medicinal Chemistry Applications

The exploration of benzamide derivatives in medicinal chemistry is evident in several studies. For example, N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides have been synthesized and screened for potential biological applications, indicating interest in benzamides as pharmaceutical agents (A. Saeed et al., 2015). Similarly, research into non-carboxylic NSAIDs like N-(4,6-dimethylpyridin-2-yl)benzamide showcases the investigation of novel therapeutic agents for conditions such as brain edema (J. Robert et al., 1995).

Antitubercular and Anticancer Activities

The development of novel scaffolds for antibacterial and anticancer applications is a significant area of research. Studies on compounds like 4-(benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl) benzamide demonstrate efforts to find new anti-tubercular agents, highlighting the ongoing search for treatments against resistant strains of bacteria (U. Nimbalkar et al., 2018). Additionally, alkylating benzamides have been studied for their melanoma cytotoxicity, offering insights into targeted drug delivery systems for cancer therapy (Markus Wolf et al., 2004).

Wirkmechanismus

Target of Action

The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-3-furamide, also known as SMR000071571, has been identified as a potential therapeutic agent for Alzheimer’s disease . It is suggested that the primary targets of this compound are cholinesterase enzymes , which play a crucial role in nerve signal transmission in the brain. Inhibition of these enzymes can potentially slow down the progression of Alzheimer’s disease.

Mode of Action

SMR000071571 interacts with its targets, the cholinesterase enzymes, by inhibiting their activity . This inhibition results in an increase in the concentration of acetylcholine, a neurotransmitter, in the brain. Increased levels of acetylcholine can improve cognitive function and slow down the progression of Alzheimer’s disease .

Biochemical Pathways

The compound affects the cholinergic pathway, which is involved in memory and learning processes in the brain. By inhibiting cholinesterase enzymes, SMR000071571 prevents the breakdown of acetylcholine, thereby enhancing cholinergic transmission . This can lead to improved cognitive function in Alzheimer’s patients.

Pharmacokinetics

The inactive compounds are then excreted through bile or feces . These properties may influence the bioavailability of SMR000071571, but further studies are needed to confirm this.

Result of Action

The molecular and cellular effects of SMR000071571’s action include the suppression of pro-inflammatory cytokines, inhibition of cancer cell growth, and protection of neurons from oxidative stress. Additionally, it has been shown to induce the expression of genes involved in xenobiotic metabolism, which may have implications for drug metabolism and toxicity.

Safety and Hazards

The safety and hazards of these compounds can vary depending on their specific structure and properties. It’s important to handle all chemicals with care and to follow appropriate safety protocols. For specific safety information, refer to the material safety data sheet (MSDS) provided by the manufacturer .

Eigenschaften

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethylfuran-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4/c1-9-7-12(10(2)20-9)15(17)16-11-3-4-13-14(8-11)19-6-5-18-13/h3-4,7-8H,5-6H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVWWYVKOQDKIOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NC2=CC3=C(C=C2)OCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-methylbenzohydrazide](/img/structure/B5593714.png)

![4-{2-[(2-isopropyl-5-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 4-bromobenzoate](/img/structure/B5593731.png)

![1,9-dioxaspiro[5.5]undec-4-yl{2-[3-(trifluoromethyl)phenyl]ethyl}amine](/img/structure/B5593739.png)

![methyl 2-{[(4-chloro-3-methyl-5-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B5593763.png)

![3,4-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5593769.png)

![2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5593771.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B5593777.png)

![2-(4-methyl-1-oxo-2(1H)-phthalazinyl)-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]acetamide](/img/structure/B5593781.png)

![2-(2-hydroxyethyl)-8-[(5-methyl-3-thienyl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5593801.png)

![4-[(4-bromo-5-methyl-2-thienyl)methylene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B5593809.png)